

# Application Notes and Protocols: Ullmann Condensation of 2-Bromobenzoic Acid with Amines

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## Compound of Interest

Compound Name: 2-Bromobenzoic acid

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These application notes provide a comprehensive overview and detailed protocols for the Ullmann condensation of **2-bromobenzoic acid** with a variety of amines. This classic yet continually refined reaction is a cornerstone in the synthesis of N-aryl and N-alkyl anthranilic acid derivatives, which are pivotal intermediates in the pharmaceutical and materials science industries.

## Introduction

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a fundamental method for the formation of carbon-nitrogen bonds.[1][2] The reaction of **2-bromobenzoic acid** with amines is particularly significant as it provides access to a wide range of N-substituted anthranilic acids. These products are key precursors for the synthesis of bioactive molecules such as non-steroidal anti-inflammatory drugs (NSAIDs), and for the creation of acridones and other heterocyclic systems of medicinal interest.[3]

Traditionally, Ullmann reactions were conducted under harsh conditions, often requiring high temperatures and stoichiometric amounts of copper.[1] However, modern advancements have led to the development of milder and more efficient catalytic systems, broadening the substrate scope and functional group tolerance of this valuable transformation.[2]

## Data Presentation

The following table summarizes the quantitative data for the Ullmann condensation of **2-bromobenzoic acid** with various aromatic and aliphatic amines under specific reaction conditions.

Amine Substrate	Product	Catalyst System	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Aniline	N-Phenylanthranilic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K <sub>2</sub> CO <sub>3</sub> (1.0 equiv)	2-Ethoxyethanol	130	24	99	[3]
1-Aminonaphthalene	N-(1-Naphthyl)anthranilic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K <sub>2</sub> CO <sub>3</sub> (1.0 equiv)	2-Ethoxyethanol	130	24	97	[3]
2-Aminonaphthalene	N-(2-Naphthyl)anthranilic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K <sub>2</sub> CO <sub>3</sub> (1.0 equiv)	2-Ethoxyethanol	130	24	55	[3]
1-Aminopyrene	N-(1-Pyrenyl)anthranilic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K <sub>2</sub> CO <sub>3</sub> (1.0 equiv)	2-Ethoxyethanol	130	24	88	[3]
3-Chloroaniline	N-(3-Chlorophenyl)anthranilic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K <sub>2</sub> CO <sub>3</sub> (1.0 equiv)	2-Ethoxyethanol	130	24	81	[3]
3-Bromoaniline	N-(3-Bromophenyl)anthranilic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K <sub>2</sub> CO <sub>3</sub> (1.0 equiv)	2-Ethoxyethanol	130	24	84	[3]

2,6-Dimethylaniline	N-(2,6-Dimethylphenyl)anthranilic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K <sub>2</sub> CO <sub>3</sub> (2.0 equiv)	2-Ethoxyethanol	130	24	78	<a href="#">[3]</a>
2-tert-Butylaniline	N-(2-tert-Butylphenyl)anthranilic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K <sub>2</sub> CO <sub>3</sub> (2.0 equiv)	2-Ethoxyethanol	130	24	53	<a href="#">[3]</a>
2-Isopropylaniline	N-(2-Isopropylphenyl)anthranilic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K <sub>2</sub> CO <sub>3</sub> (2.0 equiv)	2-Ethoxyethanol	130	24	61	<a href="#">[3]</a>
Benzylamine	N-Benzylanthranilic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K <sub>2</sub> CO <sub>3</sub> (2.0 equiv)	2-Ethoxyethanol	130	24	91	<a href="#">[3]</a>
Cyclohexylamine	N-Cyclohexylanthranilic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K <sub>2</sub> CO <sub>3</sub> (2.0 equiv)	2-Ethoxyethanol	130	24	85	<a href="#">[3]</a>
Morpholine	N-(Morpholino)benzoic acid	9 mol% Cu, 4 mol% Cu <sub>2</sub> O	K <sub>2</sub> CO <sub>3</sub> (2.0 equiv)	2-Ethoxyethanol	130	24	65	<a href="#">[3]</a>

## Experimental Protocols

The following protocols provide detailed methodologies for the Ullmann condensation of **2-bromobenzoic acid** with aromatic and aliphatic amines.

### Protocol 1: Copper-Catalyzed Amination of 2-Bromobenzoic Acid with Aromatic Amines

This protocol is adapted from a chemo- and regioselective copper-catalyzed cross-coupling procedure.<sup>[3]</sup>

Materials:

- **2-Bromobenzoic acid**
- Aromatic amine (e.g., aniline)
- Copper (Cu) powder
- Copper(I) oxide ( $\text{Cu}_2\text{O}$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ), anhydrous
- 2-Ethoxyethanol
- Hydrochloric acid (HCl), dilute solution
- Ethanol (for recrystallization)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-bromobenzoic acid** (8.8 mmol, 1.0 equiv), the aniline derivative (9.24 mmol, 1.05 equiv), potassium carbonate (8.8 mmol, 1.0 equiv), copper powder (0.79 mmol, 9 mol%), and copper(I) oxide (0.35 mmol, 4 mol%).
- **Solvent Addition:** Add 3 mL of 2-ethoxyethanol to the flask.
- **Inert Atmosphere:** Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
- **Reaction:** Heat the reaction mixture to 130 °C with vigorous stirring. Maintain the temperature for 24 hours.
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - Slowly add the mixture to a beaker containing a dilute solution of hydrochloric acid with stirring. This will precipitate the N-aryl anthranilic acid product.
  - Collect the precipitate by vacuum filtration and wash it thoroughly with water.
- **Purification:**
  - The crude product can be purified by recrystallization from ethanol to afford the pure N-aryl anthranilic acid.
  - Dry the purified product under vacuum.

## Protocol 2: Copper-Catalyzed Amination of 2-Bromobenzoic Acid with Aliphatic Amines

This protocol is a modification for use with aliphatic amines, which may require slightly different stoichiometry.<sup>[3]</sup>

Materials:

- Same as Protocol 1, with the substitution of an aliphatic amine (e.g., benzylamine) for the aromatic amine.

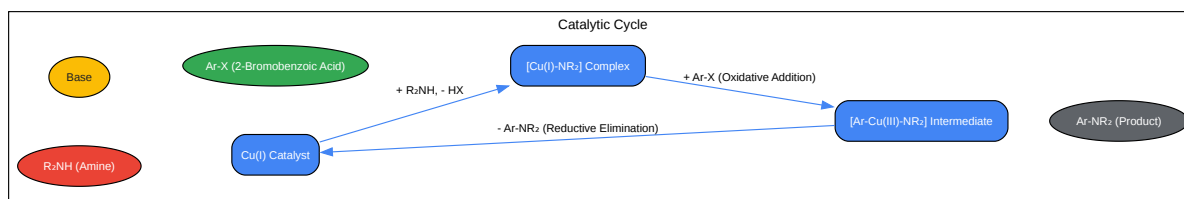
## Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-bromobenzoic acid** (8.8 mmol, 1.0 equiv), the aliphatic amine (17.6 mmol, 2.0 equiv), potassium carbonate (17.6 mmol, 2.0 equiv), copper powder (0.79 mmol, 9 mol%), and copper(I) oxide (0.35 mmol, 4 mol%). Note the increased equivalents of the amine and base.
- **Solvent Addition:** Add 3 mL of 2-ethoxyethanol to the flask.
- **Inert Atmosphere:** Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
- **Reaction:** Heat the reaction mixture to 130 °C with vigorous stirring. Maintain the temperature for 24 hours.
- **Work-up and Purification:** Follow steps 5 and 6 as described in Protocol 1.

## Mandatory Visualizations

### Ullmann Condensation Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed N-arylation of amines. The cycle involves the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to a copper(III) intermediate, and subsequent reductive elimination to yield the N-aryl amine product and regenerate the active copper(I) catalyst.<sup>[4][5]</sup>

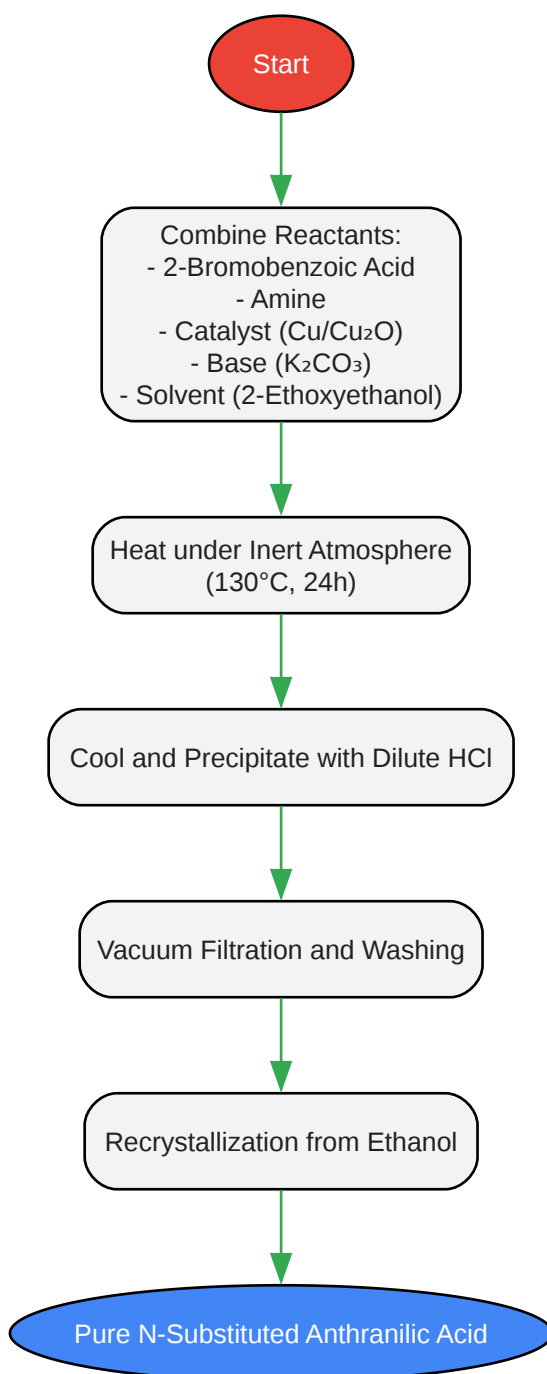


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Caption: Catalytic cycle of the Ullmann condensation.

## Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of N-substituted anthranilic acids via Ullmann condensation.





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Caption: Experimental workflow for Ullmann condensation.

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